molecular formula C21H16FN5O2 B2505821 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797602-97-1

1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2505821
CAS No.: 1797602-97-1
M. Wt: 389.39
InChI Key: LUMWLHWJPZRSMH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H16FN5O2 and its molecular weight is 389.39. The purity is usually 95%.
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Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea represents a novel chemical entity within the class of urea derivatives that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural composition of this compound includes a pyridine ring and an oxadiazole moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN4OC_{19}H_{17}FN_{4}O, with a molecular weight of approximately 348.37 g/mol. The presence of the fluorine atom and the oxadiazole ring enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.

A notable study reported that derivatives exhibited significant inhibition rates against several cancer types:

  • MDA-MB-468 (breast cancer) : 84.83% inhibition
  • SK-MEL-5 (melanoma) : 84.32% inhibition
  • T-47D (breast cancer) : 90.47% inhibition
    These results suggest that the oxadiazole moiety plays a critical role in enhancing anticancer activity .

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Molecular docking studies have indicated that these compounds can effectively bind to specific targets within cancer cells, leading to growth inhibition and cell death .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated significant antimicrobial activity. For example, derivatives containing the oxadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. The most active compounds were noted to exhibit comparable or superior activity to standard antibiotics like gentamicin .

Case Studies

Several case studies illustrate the efficacy of related compounds:

  • Anticancer Studies : A series of 1,3,4-oxadiazole derivatives were tested against a panel of 58 cell lines across nine different cancer types at the NCI . Among them, one derivative achieved sub-micromolar IC50 values against prostate and colon cancer cell lines.
  • Antimicrobial Efficacy : A study by Paruch et al. (2020) demonstrated that certain 1,3,4-oxadiazole derivatives exhibited potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, suggesting their potential for development into new antimicrobial agents .

Data Tables

Activity Cell Line Inhibition (%) IC50 (µM)
AnticancerMDA-MB-46890.47<0.67
SK-MEL-584.32<0.80
T-47D84.83<0.87
AntimicrobialS. aureusComparable to GentamicinN/A
E. coliComparable to GentamicinN/A

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-16-6-2-4-8-18(16)25-21(28)24-17-7-3-1-5-15(17)13-19-26-20(27-29-19)14-9-11-23-12-10-14/h1-12H,13H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMWLHWJPZRSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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